Broad-Spectrum Anti-Cancer Potency in a High-Content 240-Cell-Line Panel
Trilexium (TRX-E-009-1) demonstrates broad anti-cancer activity across a diverse panel of 240 cell lines. The compound achieves a potent average IC50 of 0.428 μM across 230 sensitive cell lines, with only 10 lines showing IC50 > 30 μM [1]. This large-scale, comparative screening data is not available for its analog, TRX-E-002-1.
| Evidence Dimension | In vitro anti-cancer potency |
|---|---|
| Target Compound Data | Average IC50 = 0.428 μM (n=230 cell lines); IC50 > 30 μM for 10 cell lines |
| Comparator Or Baseline | TRX-E-002-1 (Cantrixil) |
| Quantified Difference | No comparable large-scale IC50 panel data available for TRX-E-002-1 |
| Conditions | Eurofin's Oncopanel of 240 cancer cell lines |
Why This Matters
This extensive dataset provides researchers with a robust, quantitative benchmark for Trilexium's potency across a wide range of cancer types, facilitating informed experimental design and selection.
- [1] Stevenson AJ, et al. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Sci Rep. 2018 Mar 23;8(1):5144. View Source
